BI-0319 -

BI-0319

Catalog Number: EVT-1534407
CAS Number:
Molecular Formula: C53H61F3N8O11S
Molecular Weight: 1075.1712
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-0319 is a novel PROTAC (proteolysis-targeting chimera) as a PTK2 protein degerader.
Source and Classification

BI-0319 is synthesized as part of an ongoing effort to develop PROTACs that can effectively degrade oncogenic proteins. It falls under the broader category of small-molecule drugs aimed at modulating protein levels rather than merely inhibiting their activity. The compound is classified as a bifunctional molecule, featuring distinct ligands that bind both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-0319 involves several key steps that typically include:

  1. Design of Ligands: The process begins with the selection of appropriate ligands for both the target protein (PTK2) and an E3 ligase. The design must ensure that these ligands can effectively bind to their respective targets without interfering with each other.
  2. Linker Development: A crucial aspect of PROTAC design is the linker, which connects the two ligands. The linker must be optimized for length and flexibility to facilitate the formation of the ternary complex (PROTAC-E3 ligase-target protein). Common strategies involve using polyethylene glycol or linear alkyl chains to achieve desired properties.
  3. Chemical Synthesis: The actual chemical synthesis may involve multiple reaction steps, including coupling reactions to attach the ligand components via the linker. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring a high degree of purity (>95%) as confirmed by analytical methods like NMR and mass spectrometry .
  4. Characterization: After synthesis, BI-0319 undergoes thorough characterization to confirm its structure and assess its biological activity against PTK2.
Molecular Structure Analysis

Structure and Data

The molecular structure of BI-0319 features a central linker connecting two distinct ligand moieties. The precise molecular formula and structural data can be derived from spectral analysis techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the connectivity and spatial arrangement of atoms within the molecule.

  • Molecular Formula: Specific details about the molecular formula can be extracted from literature sources, but generally, PROTACs like BI-0319 exhibit complex structures due to their bifunctional nature.
  • Structural Characteristics: The structural integrity is critical for its function; thus, conformational studies may reveal how variations in structure influence binding affinities and degradation efficacy.
Chemical Reactions Analysis

Reactions and Technical Details

BI-0319 operates through a series of biochemical reactions:

  1. Formation of Ternary Complex: Upon administration, BI-0319 binds simultaneously to PTK2 and an E3 ligase, forming a ternary complex. This binding is essential for facilitating ubiquitination.
  2. Ubiquitination Process: The E3 ligase catalyzes the transfer of ubiquitin molecules to PTK2, marking it for degradation by the proteasome. This process involves multiple enzymatic steps:
    • Activation of ubiquitin by E1 enzyme.
    • Transfer to E2 enzyme.
    • Finally, E3 ligase transfers ubiquitin to PTK2 .
  3. Degradation by Proteasome: The polyubiquitinated PTK2 is recognized by the 26S proteasome, leading to its degradation into smaller peptides.
Mechanism of Action

Process and Data

The mechanism by which BI-0319 exerts its effects involves:

  1. Target Recruitment: BI-0319 binds to PTK2 through its specific ligand while simultaneously recruiting an E3 ligase via another ligand.
  2. Formation of Ternary Complex: This dual binding creates a stable ternary complex that promotes efficient ubiquitination of PTK2 .
  3. Subsequent Degradation: Once tagged with ubiquitin, PTK2 is directed to the proteasome for degradation, effectively reducing its levels in cells .

This mechanism represents a catalytic process where one molecule of BI-0319 can lead to multiple rounds of degradation, highlighting its potential efficacy in therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of BI-0319 include:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Stability studies under different pH conditions help ascertain shelf life and storage requirements.

Chemical properties involve:

  • Reactivity: Understanding how BI-0319 interacts with biological macromolecules is crucial for predicting its behavior in vivo.
  • Purity Assessment: As mentioned earlier, purity is confirmed through HPLC and NMR analyses .
Applications

Scientific Uses

BI-0319 has significant potential applications in cancer research due to its ability to target and degrade oncogenic proteins like PTK2. Its use in preclinical studies may pave the way for novel therapeutic strategies against tumors that exhibit resistance to conventional treatments. Additionally, ongoing research into PROTAC technology may expand its applications beyond oncology into areas such as autoimmune diseases and neurodegenerative disorders.

Introduction to Focal Adhesion Kinase (FAK/PTK2) in Cancer Biology

Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that regulates critical cellular processes including adhesion, migration, survival, and proliferation. Its overexpression and hyperactivation are hallmarks of aggressive solid tumors, making it a compelling therapeutic target in oncology [1] [5].

Structural and Functional Characterization of FAK/PTK2

Domain Architecture

FAK comprises three conserved structural domains that coordinate its dual enzymatic and scaffolding functions:

  • FERM Domain: N-terminal domain that mediates protein-protein interactions with growth factor receptors (e.g., c-Met), p53, and MDM2, facilitating both membrane localization and nuclear signaling [2] [5].
  • Kinase Domain: Central catalytic region containing phosphorylation sites Y576/Y577, which activate the PI3K/AKT/mTOR pathway upon phosphorylation [2] [5].
  • FAT Domain: C-terminal domain that anchors FAK to focal adhesions via interactions with paxillin and talin, critical for cell motility and invasion [2] [8].

Table 1: Functional Roles of FAK Domains

DomainKey InteractionsBiological Functions
FERMp53, MDM2, c-MetScaffolding, transcriptional regulation
KinasePI3K, SRCCatalytic activation of survival pathways
FATPaxillin, TalinFocal adhesion assembly, cell migration

FAK Signaling Pathways in Tumorigenesis and Metastasis

FAK drives oncogenesis through kinase-dependent and -independent mechanisms:

  • Kinase-Dependent: Phosphorylation at Y397 recruits SRC, activating downstream effectors like PI3K/AKT (promoting survival) and RAS/RAF/MEK/ERK (driving proliferation) [5].
  • Scaffolding Functions: Nuclear FAK stabilizes β-catenin and MYC transcriptional complexes, while cytosolic FAK assembles invasion-promoting complexes at focal adhesions [5] [8].
  • Tumor Microenvironment (TME): FAK modulates immune cell infiltration (e.g., regulatory T cells) and stromal communication, enabling immune evasion [1].

FAK Overexpression in Solid Cancers

FAK gene amplification and protein overexpression correlate with poor prognosis:

  • Pancreatic Ductal Adenocarcinoma (PDAC): >80% of cases show FAK overexpression, driving metastasis and chemotherapy resistance [6].
  • Breast Cancer: High FAK levels in triple-negative breast cancer (TNBC) promote invasion and stemness [5].
  • Colorectal Cancer: FAK overexpression linked to liver metastasis and reduced 5-year survival [1] [5].

Table 2: FAK Overexpression in Solid Tumors

Cancer TypeFrequency of FAK OverexpressionClinical Correlation
Pancreatic80–90%Metastasis, chemoresistance
Breast (TNBC)60–70%Reduced overall survival
Colorectal50–60%Liver metastasis
Ovarian25% (gene amplification)Advanced stage disease

Limitations of Traditional FAK Inhibitors

ATP-competitive inhibitors (e.g., defactinib, GSK2256098) face clinical challenges:

  • Scaffolding Persistence: Inhibitors block kinase activity but fail to disrupt FAK’s protein-protein interactions. Nuclear FAK continues to stabilize oncogenic transcription factors (e.g., β-catenin) [5] [8].
  • Compensatory Mechanisms: PYK2 upregulation restores FAK signaling upon kinase inhibition, maintaining tumor cell migration [5].
  • Clinical Outcomes: Phase III trials of monotherapy inhibitors showed limited efficacy due to sustained non-catalytic functions [6] [8].

Properties

Product Name

BI-0319

IUPAC Name

(2S,4R)-1-((S)-16-(tert-Butyl)-1-(3-methoxy-4-((4-((3-oxo-2,3-dihydro-1H-inden-4-yl)oxy)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1,14-dioxo-5,8,11-trioxa-2,15-diazaheptadecan-17-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C53H61F3N8O11S

Molecular Weight

1075.1712

InChI

InChI=1S/C53H61F3N8O11S/c1-31-45(76-30-60-31)34-11-9-32(10-12-34)27-58-48(69)39-26-36(65)29-64(39)50(70)46(52(2,3)4)62-43(67)17-19-72-21-23-74-24-22-73-20-18-57-47(68)35-13-15-38(42(25-35)71-5)61-51-59-28-37(53(54,55)56)49(63-51)75-41-8-6-7-33-14-16-40(66)44(33)41/h6-13,15,25,28,30,36,39,46,65H,14,16-24,26-27,29H2,1-5H3,(H,57,68)(H,58,69)(H,62,67)(H,59,61,63)/t36-,39+,46-/m1/s1

InChI Key

QMNZPUWKYJKRLW-KFQLNYJCSA-N

SMILES

O=C([C@H]1N(C([C@H](C(C)(C)C)NC(CCOCCOCCOCCNC(C2=CC=C(NC3=NC=C(C(F)(F)F)C(OC4=CC=CC(CC5)=C4C5=O)=N3)C(OC)=C2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6

Solubility

Soluble in DMSO

Synonyms

BI-0319; BI 0319; BI0319

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.